molecular formula C13H9NO2Se B8761344 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one CAS No. 81744-01-6

2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one

Cat. No.: B8761344
CAS No.: 81744-01-6
M. Wt: 290.19 g/mol
InChI Key: NNZKUUPAISFZPZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is a selenium-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-aminophenol with selenium dioxide in the presence of a suitable oxidizing agent. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Common solvents like ethanol or acetic acid

    Catalysts: Possible use of catalysts to enhance the reaction rate

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Selenoxides, selenones

    Reduction Products: Selenides

    Substitution Products: Ethers, esters

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its antioxidant properties and potential therapeutic effects.

    Medicine: Investigated for its role in cancer treatment and prevention due to its selenium content.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ebselen: Another selenium-containing compound with antioxidant properties.

    Selenocysteine: A naturally occurring amino acid containing selenium.

    Selenomethionine: A selenium analog of methionine.

Uniqueness

2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is unique due to its specific structure, which combines a benzisoselenazol ring with a hydroxyphenyl group. This unique structure may confer distinct chemical and biological properties compared to other selenium compounds.

Properties

CAS No.

81744-01-6

Molecular Formula

C13H9NO2Se

Molecular Weight

290.19 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H9NO2Se/c15-10-7-5-9(6-8-10)14-13(16)11-3-1-2-4-12(11)17-14/h1-8,15H

InChI Key

NNZKUUPAISFZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

of 4-aminophenol dissolved in 200 cc. of tetrahydrofurane (THF) and 2 cc. of pyridine are added with stirring and ice-cooling (temperature below 10° C.) under a nitrogen atmosphere to a solution of 3.3 g. of o-chloroselenobenzoic acid chloride in 30 cc. of THF. After termination of the addition, the mixture is stirred at room temperatur, the solvent is evaporated under vacuum and the residue is pured into a mixture of ice and dilute hydrochloric acid. The resulting precipitate is filtered off and is recrystallized from ethanol.
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